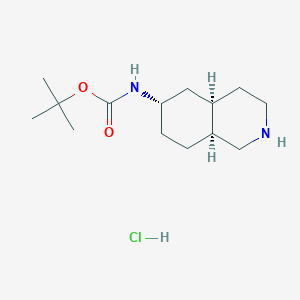

tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a decahydroisoquinoline core, which is a bicyclic structure, and a tert-butyl carbamate group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride typically involves multiple steps:

Formation of the Decahydroisoquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic decahydroisoquinoline structure.

Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the carbamate group, using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can target the carbonyl groups or the nitrogen-containing ring, using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the isoquinoline ring, often facilitated by bases or nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Bases like sodium hydride, nucleophiles such as amines, and solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield N-oxides or hydroxylated derivatives, while reduction could produce amines or alcohols

Applications De Recherche Scientifique

Tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the discovery of new drugs or biochemical tools.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders or as an analgesic.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mécanisme D'action

The mechanism by which tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels, where the compound can act as an inhibitor, activator, or modulator. The pathways involved typically depend on the specific application, such as inhibition of neurotransmitter reuptake in neurological studies or modulation of enzyme activity in biochemical assays.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl N-[(4aR,6S,8aS)-octahydro-2H-1,4-benzoxazin-6-yl]carbamate: Similar in structure but with a benzoxazine ring instead of an isoquinoline ring.

Tert-butyl (4aR,6S,8aS)-6-bromo-5-oxo-decahydroquinoline-1-carboxylate:

Uniqueness

Tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride is unique due to its specific stereochemistry and the presence of both a decahydroisoquinoline core and a tert-butyl carbamate group. This combination of features provides distinct chemical and biological properties, making it valuable for specialized research applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in various scientific fields.

Activité Biologique

The compound tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{22}ClN_{1}O_{2}

- Molecular Weight : 287.80 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through effects on the central nervous system (CNS).

Pharmacological Effects

- Antidepressant Activity : Studies have shown that isoquinoline derivatives can exhibit antidepressant-like effects in animal models, potentially by influencing serotonin and norepinephrine levels.

- Neuroprotective Properties : The compound has been evaluated for its neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.

- Analgesic Effects : Preliminary data suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.

Case Studies

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant-like activity of the compound in a rat model.

- Methodology : Rats were administered varying doses of the compound and subjected to forced swim tests.

- Findings : Significant reduction in immobility time was observed at higher doses, indicating potential antidepressant activity.

-

Neuroprotection Assessment :

- Objective : To assess the neuroprotective effects against glutamate-induced toxicity in neuronal cultures.

- Methodology : Neurons were exposed to glutamate with and without the compound.

- Findings : The compound significantly reduced cell death compared to controls, suggesting protective effects against excitotoxicity.

Data Table of Biological Assays

Propriétés

IUPAC Name |

tert-butyl N-[(4aR,6S,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12;/h10-12,15H,4-9H2,1-3H3,(H,16,17);1H/t10-,11-,12+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLRTNCGVATUAQ-HSASPSRMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2CNCCC2C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2CNCC[C@@H]2C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.